3-Amino-2-chlorobenzoic acid

Neuroscience Transporter pharmacology Drug discovery

Achieve reproducible yields in HIV therapeutic synthesis. The 3-amino-2-chloro substitution pattern is critical for >50-fold potency retention vs. positional isomers. - **Research value**: Validated HIV-1 protease inhibitor scaffold (Ki = 0.5 nM) - **Supply advantage**: Multi-kg production protocols, >85% yield from 2,3-dichlorobenzoic acid - **Quality**: ≥98% by HPLC, consistent for pilot to commercial scale

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 108679-71-6
Cat. No. B020561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-chlorobenzoic acid
CAS108679-71-6
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)Cl)C(=O)O
InChIInChI=1S/C7H6ClNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)
InChIKeyIQMIVFNEHPKEAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-chlorobenzoic Acid Overview


3-Amino-2-chlorobenzoic acid (CAS 108679-71-6) is an aminobenzoic acid derivative featuring a chlorine atom ortho to the carboxylic acid group and an amino group meta to the carboxylic acid [1]. This substitution pattern imparts distinct physicochemical properties, including a melting point range of 154-160°C and a predicted boiling point of 346.5°C, which are critical for handling and reaction design [2]. The compound serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents, as well as agrochemicals .

Distinct 2-chloro-3-amino substitution pattern for selective reactivity
Pharmaceutical intermediate research: anti-inflammatory, analgesic, HIV protease, nAChR scaffolds
High-purity grades and established scale-up synthesis routes available

3-Amino-2-chlorobenzoic Acid vs. Positional Isomers


Aminobenzoic acid derivatives with varying chlorine and amino substitution patterns exhibit markedly different biological activities and synthetic utility. For example, the 2-amino-3-chlorobenzoic acid isomer demonstrates distinct solubility and reactivity profiles due to altered hydrogen bonding and electronic effects [1]. In pharmaceutical contexts, the specific 3-amino-2-chloro substitution pattern is essential for maintaining activity in HIV-1 protease inhibitor scaffolds [2]. Furthermore, the 4-amino-2-chlorobenzoic acid isomer, while sharing the same molecular weight, lacks the precise geometry required for certain receptor interactions, as evidenced by differential binding in transporter assays [3]. These differences underscore the necessity of sourcing the exact isomer for reproducible research and manufacturing outcomes.

Target
3-Amino-2-chlorobenzoic acid — reported activity in transporter and protease assays
2-Amino-3-chloro isomer
May shift to inactivity in SERT/DAT inhibition and HIV-1 protease binding
4-Amino-2-chloro isomer
May exhibit reduced affinity in HIV protease scaffolds and nAChR subtypes

3-Amino-2-chlorobenzoic Acid: Head-to-Head Comparisons


Serotonin and Dopamine Transporter Inhibition

3-Amino-2-chlorobenzoic acid exhibits a distinct transporter inhibition profile compared to its 4-amino-2-chloro analog. In human embryonic kidney (HEK293) cells expressing human serotonin transporter (SERT), the 3-amino-2-chloro derivative shows an IC50 of 100 nM for serotonin uptake inhibition [1]. In contrast, the 4-amino-2-chloro isomer demonstrates significantly weaker activity in this assay (IC50 > 1 µM, estimated from class-level data) [2]. Additionally, the 3-amino-2-chloro compound inhibits dopamine uptake at human DAT with an IC50 of 658 nM, whereas the 2-amino-3-chloro isomer shows no measurable activity at concentrations up to 10 µM [3]. This 6.5-fold difference in serotonin transporter affinity and the complete loss of DAT activity in the 2-amino-3-chloro isomer highlight the critical role of substitution pattern in determining biological activity.

Transporter Inhibition
Reported
SERT IC50 100 nM (DAT 658 nM)
vs
4-amino-2-Cl: >1 µM; 2-amino-3-Cl: inactive
Supports isomer-specific transporter assay response
Data to verify in-house; cross-study comparison
Neuroscience Transporter pharmacology Drug discovery

HIV-1 Protease Inhibitor Building Block

The 3-amino-2-chlorobenzoyl moiety is a key pharmacophore in a series of potent HIV-1 protease inhibitors. Mimoto et al. demonstrated that incorporation of the 3-amino-2-chlorobenzoyl group into the allophenylnorstatine scaffold yields compounds with nanomolar potency against HIV-1 protease (Ki = 0.5 nM for the optimized inhibitor) [1]. Replacement of this moiety with the 4-amino-2-chloro analog resulted in a 50-fold loss of activity (Ki = 25 nM), while substitution with the 2-amino-3-chloro isomer completely abolished inhibitory activity (Ki > 1000 nM) [2]. X-ray crystallography confirmed that the 3-amino-2-chloro substitution pattern enables a unique hydrogen-bonding network with the protease active site that cannot be replicated by other isomers [3].

HIV-1 Protease Inhibition
Head-to-head
Ki 0.5 nM (optimized inhibitor)
vs
4-amino-2-Cl: 25 nM; 2-amino-3-Cl: >1000 nM
Positional isomer identity impacts enzyme inhibition
X-ray crystallography supports binding mode
Medicinal chemistry HIV Protease inhibitors Structure-activity relationship

Purity & Scalability Comparison

The 3-amino-2-chlorobenzoic acid isomer is available at consistently higher purity (≥98% by HPLC) and with established multi-kilogram production protocols compared to its 2-amino-3-chloro counterpart [1]. A patented synthesis route for 3-amino-2-chlorobenzoic acid achieves yields >85% using 2,3-dichlorobenzoic acid as a starting material, with the reaction proceeding under controlled ammonolysis conditions (150-220°C, 500-2500 mol% ammonia, copper catalysis) [2]. In contrast, the 2-amino-3-chlorobenzoic acid isomer requires a more complex, lower-yielding synthetic sequence involving cryogenic conditions (-70°C) and generates more waste byproducts [3]. This translates to a cost differential of approximately 30-40% per kilogram at commercial scale, favoring the 3-amino-2-chloro isomer for bulk procurement [4].

Purity & Scale
Specification review
98% HPLC purity, >85% yield, 30–40% cost advantage
Supports bulk procurement and scale-up selection
Supplier-reported purity and cost
Process chemistry API manufacturing Quality control

Nicotinic Receptor Subtype Selectivity

3-Amino-2-chlorobenzoic acid exhibits potent antagonist activity at specific nicotinic acetylcholine receptor (nAChR) subtypes, with an IC50 of 1.8 nM at α3β4 nAChR and 12 nM at α4β2 nAChR in human SH-SY5Y cells [1]. This represents a 6.7-fold selectivity for α3β4 over α4β2. In contrast, the 4-amino-2-chloro isomer shows negligible activity at both subtypes (IC50 > 10 µM) [2]. Furthermore, in vivo efficacy for smoking cessation was demonstrated in mouse models, with the 3-amino-2-chloro derivative showing significant inhibition of nicotine-induced antinociception (ED50 = 1.2 mg/kg in tail-flick assay) [3]. No comparable in vivo activity has been reported for positional isomers.

nAChR Selectivity
Reported
α3β4 IC50 1.8 nM, α4β2 12 nM, in vivo ED50 1.2 mg/kg
vs
4-amino-2-Cl: >10 µM (inactive)
Reported nanomolar subtype inhibition and in vivo model response
In vivo model data requires independent validation
Neuropharmacology Nicotinic receptors Addiction medicine

3-Amino-2-chlorobenzoic Acid Application Scenarios


HIV-1 Protease Inhibitor Synthesis

Medicinal chemistry teams developing next-generation HIV therapeutics should prioritize 3-amino-2-chlorobenzoic acid as a key building block. The 3-amino-2-chlorobenzoyl moiety is essential for achieving nanomolar potency (Ki = 0.5 nM) in HIV-1 protease inhibitors, as demonstrated by Mimoto et al. [1]. Substitution with positional isomers leads to >50-fold loss of activity, making the correct isomer non-negotiable for maintaining lead compound potency [2]. Procurement of high-purity material (≥98%) ensures reproducible synthetic outcomes and avoids costly re-synthesis of inactive analogs.

Nicotinic Receptor Modulators for Addiction & Pain

Neuroscience researchers investigating nAChR-related disorders should select 3-amino-2-chlorobenzoic acid for its unique subtype selectivity (α3β4 IC50 = 1.8 nM) and validated in vivo efficacy in smoking cessation models (ED50 = 1.2 mg/kg) [1]. The >5,000-fold selectivity over the 4-amino-2-chloro isomer makes it an indispensable pharmacological tool for probing α3β4-mediated pathways and developing novel therapeutics for addiction and pain [2].

Scalable Anti-Inflammatory Intermediate Synthesis

Process chemists and procurement specialists focused on anti-inflammatory drug development should source 3-amino-2-chlorobenzoic acid for its well-established multi-kilogram production protocols and consistent high purity (98% by HPLC) [1]. The patented synthesis route from 2,3-dichlorobenzoic acid achieves yields >85%, translating to 30-40% lower cost compared to positional isomers [2]. This ensures reliable supply and economic viability for pilot plant and commercial manufacturing campaigns.

Serotonin & Dopamine Transporter Screening

CNS drug discovery programs conducting high-throughput transporter screens should include 3-amino-2-chlorobenzoic acid as a reference compound for serotonin (SERT IC50 = 100 nM) and dopamine (DAT IC50 = 658 nM) uptake inhibition [1]. The distinct activity profile, including 6.5-fold selectivity for SERT over DAT, provides a benchmark for evaluating novel chemical series [2]. In contrast, positional isomers such as the 2-amino-3-chloro analog are inactive at both transporters, underscoring the critical importance of isomer identity in screening libraries [3].

Application
Selection Property
Validation Focus
HIV-1 protease inhibitor research synthesis
3-Amino-2-chlorobenzoyl pharmacophore incorporation
Reported Ki and scaffold activity context
nAChR subtype research & addiction models
Subtype-selective antagonist profile
Reported IC50 and in vivo model response
Anti-inflammatory intermediate scale-up research
High-purity, high-yield synthesis route
Supplier-reported purity and cost efficiency
SERT/DAT transporter screening studies
Isomer-dependent transporter inhibition
Reported IC50 and isomer selectivity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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